Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)-
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Overview
Description
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C11H14Br2N2O It is characterized by the presence of diazene (N=N) functional group, which is bonded to a 3,5-dibromo-2-methoxyphenyl group and a 1,1-dimethylethyl group
Preparation Methods
The synthesis of Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- typically involves the reaction of 3,5-dibromo-2-methoxyaniline with tert-butyl nitrite in the presence of a suitable catalyst. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazene group. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine group.
Substitution: The bromine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets through the diazene group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The specific pathways involved depend on the context of its application, such as its use in organic synthesis or biological studies.
Comparison with Similar Compounds
Diazene, (3,5-dibromo-2-methoxyphenyl)(1,1-dimethylethyl)- can be compared with similar compounds like:
3,5-Di-tert-butylcatechol: This compound has a similar phenyl ring structure but lacks the diazene group.
1,1’-Biphenyl, 2,2’-dibromo-3,3’,5,5’-tetrakis (1,1-dimethylethyl): This compound has a similar brominated phenyl structure but differs in its overall molecular configuration.
Properties
CAS No. |
832077-03-9 |
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Molecular Formula |
C11H14Br2N2O |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
tert-butyl-(3,5-dibromo-2-methoxyphenyl)diazene |
InChI |
InChI=1S/C11H14Br2N2O/c1-11(2,3)15-14-9-6-7(12)5-8(13)10(9)16-4/h5-6H,1-4H3 |
InChI Key |
QRZBMBWZRZPQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)OC |
Origin of Product |
United States |
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